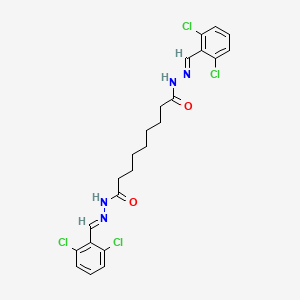![molecular formula C21H16N4OS B5777453 N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5777453.png)
N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is commonly referred to as a quinoline derivative and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide is not fully understood. However, it has been suggested that this compound acts by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells. It has also been found to exhibit antibacterial activity by disrupting the bacterial cell wall and membrane.
Biochemical and physiological effects:
N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of various bacteria, and reduce inflammation in animal models. It has also been found to have antioxidant properties and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide has several advantages and limitations for lab experiments. One advantage is that it exhibits a broad range of biological activities, making it a potentially useful compound for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential use in combination therapy with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to optimize the synthesis method of this compound and to develop new derivatives with improved therapeutic properties.
Conclusion:
In conclusion, N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide is a promising compound that exhibits a range of biological activities. Its potential therapeutic applications have been extensively researched, and it has been found to have antimicrobial, antitumor, and anti-inflammatory properties. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide involves the condensation of 2-(4-pyridinyl) hydrazinecarboxamide with 3-methyl-2-thiophene carboxaldehyde in the presence of a catalyst. This reaction results in the formation of the final product, which is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide has been extensively researched for its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, tuberculosis, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4OS/c1-14-8-11-27-20(14)13-23-25-21(26)17-12-19(15-6-9-22-10-7-15)24-18-5-3-2-4-16(17)18/h2-13H,1H3,(H,25,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCXWNVXRNXTAK-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5777373.png)


![2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5777394.png)
![2-[(4-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5777395.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5777401.png)

![1-[(3-benzyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5777410.png)

![N-(4-methylphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5777426.png)
![4-chloro-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5777439.png)

![2-{[3-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5777446.png)
![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)